molecular formula C9H9I B1621647 1-Cyclopropyl-4-iodobenzene CAS No. 57807-27-9

1-Cyclopropyl-4-iodobenzene

Cat. No.: B1621647
CAS No.: 57807-27-9
M. Wt: 244.07 g/mol
InChI Key: AFDRVFGCDMLCKR-UHFFFAOYSA-N
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Description

1-Cyclopropyl-4-iodobenzene is an organic compound with the molecular formula C9H9I. It consists of a benzene ring substituted with an iodine atom and a cyclopropyl group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopropyl-4-iodobenzene can be synthesized through various methods. One common approach involves the palladium-catalyzed cross-coupling reaction of cyclopropylmagnesium bromide with 4-iodobromobenzene . This reaction typically occurs under mild conditions and yields the desired product in good quantities.

Industrial Production Methods

Industrial production of this compound often involves large-scale cross-coupling reactions using similar methodologies. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-4-iodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Cross-Coupling: Palladium catalysts and organoboron compounds are commonly employed.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used.

Major Products Formed

    Substitution: Products include azides, nitriles, and other substituted benzenes.

    Cross-Coupling: Various substituted cyclopropylbenzenes.

    Oxidation: Cyclopropylbenzoic acids and related compounds.

Scientific Research Applications

1-Cyclopropyl-4-iodobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and medicinal chemistry.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-4-iodobenzene depends on the specific reactions it undergoes. In cross-coupling reactions, the compound acts as an electrophile, with the iodine atom being replaced by a nucleophile. The cyclopropyl group can influence the reactivity and stability of the intermediates formed during these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclopropyl-4-iodobenzene is unique due to the presence of both the cyclopropyl group and the iodine atom. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in organic synthesis and research.

Properties

IUPAC Name

1-cyclopropyl-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9I/c10-9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDRVFGCDMLCKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390801
Record name 1-cyclopropyl-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57807-27-9
Record name 1-cyclopropyl-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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